molecular formula C9H9NO2S B1371365 4-Ethylsulfonylbenzonitrile CAS No. 409112-19-2

4-Ethylsulfonylbenzonitrile

Cat. No. B1371365
M. Wt: 195.24 g/mol
InChI Key: AGEMDQAWPNGQLE-UHFFFAOYSA-N
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Description

4-Ethylsulfonylbenzonitrile, also known as ESB, is a chemical compound that has gained significant interest in various fields of research and industry due to its unique properties and potential applications. It has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .


Synthesis Analysis

A straightforward synthesis of benzonitriles is achieved via amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . Using pyrrolidine as an organocatalyst via iminium activation, a series of substituted benzonitriles were obtained in good to high yields in a regioselective manner .


Molecular Structure Analysis

The molecular structure of 4-Ethylsulfonylbenzonitrile is characterized by the presence of a sulfonyl (SO2) functional group attached to two carbon substituents .


Chemical Reactions Analysis

The synthesis of benzonitriles involves amino-catalyzed [3+3] benzannulation of α,β-unsaturated aldehydes and 4-arylsulfonyl-2-butenenitriles . This reaction can proceed smoothly under mild reaction conditions and without the aid of any metals, additional oxidants, or strong bases .


Physical And Chemical Properties Analysis

4-Ethylsulfonylbenzonitrile has a molecular formula of C9H9NO2S and a molecular weight of 195.24 g/mol .

Scientific Research Applications

Application in Drug Metabolism and Biocatalysis

4-Ethylsulfonylbenzonitrile has been explored in the context of drug metabolism, particularly for its role in the preparation of mammalian metabolites of certain drugs. Zmijewski et al. (2006) utilized a microbial-based biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator for structural characterization. This demonstrates the potential of 4-Ethylsulfonylbenzonitrile derivatives in aiding the study of drug metabolism and biocatalysis processes (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).

Role in CO2 Gas Sensing

Daud, Wahid, and Khairul (2019) researched the use of ethynylated-thiourea derivatives of 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea as sensing layers for detecting carbon dioxide (CO2) gas. Their work highlights the potential of 4-Ethylsulfonylbenzonitrile related compounds in environmental monitoring, particularly in the development of resistive-type CO2 gas sensors (Daud, Wahid, & Khairul, 2019).

Potential in Synthesis of New Compounds

Karaman et al. (2016) synthesized new sulfonyl hydrazone compounds, incorporating structures like ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. This indicates the usefulness of 4-Ethylsulfonylbenzonitrile derivatives in the synthesis of new compounds with potential applications in medicinal chemistry (Karaman, Oruç-Emre, Sıcak, Çatıkkaş, Karaküçük-Iyidoğan, & Öztürk, 2016).

Involvement in Chemical Reactions

The compound's derivatives have been involved in various chemical reactions. For instance, Sun et al. (2014) discussed the modulation of the electrochemical reduction of carbon dioxide using ionic liquids, where derivatives of 4-Ethylsulfonylbenzonitrile played a role in promoting the formation of specific reaction products (Sun, Ramesha, Kamat, & Brennecke, 2014).

Application in Synthesis Processes

Electrocatalytic Applications

Ghilane, Martin, Randriamahazaka, and Lacroix (2010) investigated the electrochemical oxidation of primary amines in ionic liquid media, where derivatives of 4-Ethylsulfonylbenzonitrile were utilized. This research underscores its potential applications in electrocatalysis and surface chemistry (Ghilane, Martin, Randriamahazaka, & Lacroix, 2010).

Future Directions

Sulfones, which include compounds like 4-Ethylsulfonylbenzonitrile, are highly versatile building blocks and find various applications as drugs, agrochemicals, or functional materials . Therefore, sustainable access to this class of molecules is of great interest .

properties

IUPAC Name

4-ethylsulfonylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S/c1-2-13(11,12)9-5-3-8(7-10)4-6-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEMDQAWPNGQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylsulfonylbenzonitrile

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